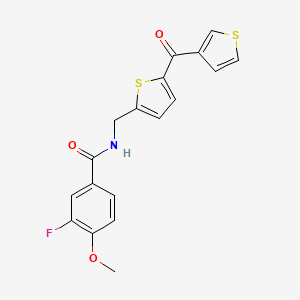

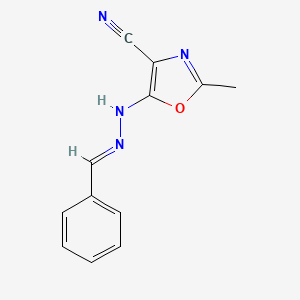

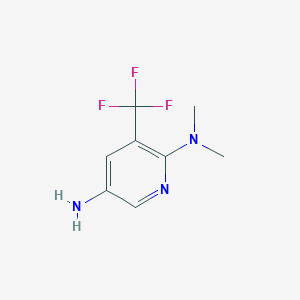

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用

Serotonin 1A Receptors in Alzheimer's Disease

A study by Kepe et al. (2006) explored the use of a fluorine-substituted benzamide derivative as a molecular imaging probe for quantifying serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This compound, labeled with F-18, facilitated positron emission tomography (PET) imaging, revealing significant decreases in 5-HT1A receptor densities in Alzheimer's patients compared to controls. This research underscores the potential of fluorine-substituted benzamides in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Antimicrobial Activity of Thiooxoindane Derivatives

Hegab et al. (2009) synthesized 2-aryl methylidene-1-thiooxoindane derivatives, including fluorophenyl and methoxyphenyl groups, evaluating their antimicrobial activity. The study found good antimicrobial activity in these compounds, highlighting their potential as bases for developing new antimicrobial agents (Hegab, Elmalah, & Gad, 2009).

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Lang et al. (1999) developed fluorinated derivatives of a known 5-HT1A antagonist, demonstrating the synthesis and evaluation of these compounds as potential PET imaging agents for assessing serotonin levels and 5-HT1A receptor distribution in the brain. This study illustrates the importance of fluorine in enhancing the properties of benzamide derivatives for medical imaging (Lang et al., 1999).

Fluorophore Development for Sensing Applications

Witalewska, Wrona-Piotrowicz, & Zakrzewski (2019) utilized methoxy and fluorophenyl-substituted thioamides as building blocks in the synthesis of fluorescent dyes. These dyes displayed significant fluorescence in a range of wavelengths, indicating their potential for use in sensing and imaging applications, particularly in environments sensitive to specific chemical stimuli (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, & Chifiriuc (2011) explored the synthesis and antipathogenic activity of acylthioureas containing methoxy and fluorophenyl groups. These compounds demonstrated significant activity against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

作用機序

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

将来の方向性

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods and the exploration of new biological applications for these compounds.

特性

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c1-23-15-4-2-11(8-14(15)19)18(22)20-9-13-3-5-16(25-13)17(21)12-6-7-24-10-12/h2-8,10H,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAQDVISFQVMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)

![N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2754259.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)